N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C21H19N5O
- Molecular Weight : 373.41 g/mol
- CAS Number : 1170486-29-9
The structure features a pyrazole ring, an oxadiazole moiety, and a thioacetamide group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
A notable study conducted by Aly et al. demonstrated that pyrazole derivatives could induce apoptosis in cancer cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in certain contexts .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties. Pyrazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit fungal growth. For example, compounds with similar structural features have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that pyrazole-containing compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through caspase activation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and S phases), thus inhibiting proliferation .
- Inhibition of Enzymatic Activity : The thioacetamide group may interact with key enzymes involved in inflammatory pathways or cancer progression.
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on glioma cell lines using flow cytometry. The results indicated that the tested compounds significantly inhibited cell viability and induced apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(5-(1,5-dimethyl... | C6 (glioma) | 5.13 | Apoptosis |
N-(5-(1,5-dimethyl... | SH-SY5Y (neuroblastoma) | 5.00 | Apoptosis |
Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, the compound was tested against a panel of bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10-8-13(20-21(10)2)15-18-19-16(24-15)17-14(22)9-25-12-6-4-11(23-3)5-7-12/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNIPLOFHQVQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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